molecular formula C21H26N2O3 B4594930 4-isopropyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

4-isopropyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No.: B4594930
M. Wt: 354.4 g/mol
InChI Key: DACJUSRSCZTZJU-UHFFFAOYSA-N
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Description

4-isopropyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrokinetic Activity

One notable area of research involves the investigation of benzamide derivatives for their gastrokinetic activity. Studies have identified that certain benzamide derivatives exhibit potent in vivo gastric emptying activity. These compounds, including those with isopropyl groups and morpholinyl substituents, have been evaluated for their effects on the gastric emptying of meals in rats, highlighting their potential as gastrokinetic agents. For instance, Kato et al. (1992) synthesized and evaluated a series of benzamides for their gastrokinetic activity, revealing the importance of the N-4 substituent's structure on activity levels (Kato et al., 1992).

Synthesis and Characterization

In the realm of synthetic chemistry, research has been directed towards the synthesis and characterization of compounds for various applications, including pharmaceuticals and materials science. For example, Jin et al. (2005) explored the synthesis of Gefitinib, a cancer treatment drug, through a process involving morpholine and methoxy phenyl compounds, showcasing the diverse synthetic routes and applications of benzamide derivatives in pharmaceuticals (Jin et al., 2005).

Antimicrobial Activities

The antimicrobial activities of novel benzamide derivatives have also been a significant area of research. Bektaş et al. (2010) synthesized a range of triazole derivatives, some of which displayed good to moderate antimicrobial activities against various test microorganisms. This study underscores the potential of benzamide derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Photoluminescent Materials

Furthermore, benzamide derivatives have been studied for their potential in creating photoluminescent materials. Aiello et al. (2002) investigated the synthesis and photophysical characterization of palladium complexes with various cyclometalated ligands, including benzamide derivatives, for their luminescent properties. This research highlights the application of benzamide derivatives in the development of luminescent organometallic complexes, which could be used in lighting and display technologies (Aiello et al., 2002).

Properties

IUPAC Name

N-(5-methoxy-2-morpholin-4-ylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15(2)16-4-6-17(7-5-16)21(24)22-19-14-18(25-3)8-9-20(19)23-10-12-26-13-11-23/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJUSRSCZTZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.